molecular formula C13H17BrFNO B1331597 2-bromo-5-fluoro-N,N-diisopropylbenzamide CAS No. 951884-15-4

2-bromo-5-fluoro-N,N-diisopropylbenzamide

Cat. No.: B1331597
CAS No.: 951884-15-4
M. Wt: 302.18 g/mol
InChI Key: XQHRWTNPRMQUQX-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-N,N-diisopropylbenzamide is an organic compound with the molecular formula C₁₃H₁₇BrFNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 5 positions, respectively, and the amide nitrogen is bonded to two isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-fluoro-N,N-diisopropylbenzamide typically involves the following steps:

    Bromination: The starting material, 5-fluorobenzamide, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the 2-position.

    Amidation: The brominated intermediate is then reacted with diisopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-N,N-diisopropylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or other complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-azido-5-fluoro-N,N-diisopropylbenzamide, while Suzuki coupling with phenylboronic acid would produce 2-phenyl-5-fluoro-N,N-diisopropylbenzamide.

Scientific Research Applications

Chemical Properties and Reactions

Chemical Structure : The compound features a bromine atom at the 2-position and a fluorine atom at the 5-position of the benzene ring, with two isopropyl groups attached to the nitrogen of the amide functional group. This unique structure contributes to its reactivity and biological activity.

Types of Reactions :

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions, facilitating the synthesis of various derivatives.
  • Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives, which can be tailored for specific applications.
  • Coupling Reactions : It can participate in coupling reactions (e.g., Suzuki or Heck coupling), allowing for the formation of complex molecular architectures.

Research indicates that 2-bromo-5-fluoro-N,N-diisopropylbenzamide exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains, indicating potential applications in developing new antibiotics.
  • Anticancer Properties : Investigations suggest that this compound may inhibit cancer cell proliferation through specific pathways. Further studies are required to elucidate the detailed mechanisms involved.
  • α-Glucosidase Inhibition : Some derivatives have been identified as potent inhibitors of α-glucosidase, which is relevant for managing type 2 diabetes. This activity is linked to structural modifications that enhance binding affinity to the enzyme.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibition of cancer cell proliferation
α-Glucosidase InhibitionPotent inhibitors identified

Case Study 1: Antimicrobial Activity

A study focusing on the antimicrobial efficacy of derivatives synthesized from this compound found significant inhibition against both Gram-positive and Gram-negative bacteria. This suggests a potential role in developing novel antibiotics.

Case Study 2: α-Glucosidase Inhibition

Research highlighted the α-glucosidase inhibitory activity of derivatives derived from this compound. Molecular docking studies revealed that structural modifications significantly influence their potency, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Mechanism of Action

The mechanism of action of 2-bromo-5-fluoro-N,N-diisopropylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets would vary based on the context of its use, such as inhibiting a particular enzyme in a metabolic pathway or binding to a receptor to elicit a cellular response.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluoro-N,N-dimethylbenzamide: Similar structure but with methyl groups instead of isopropyl groups on the amide nitrogen.

    2-Bromo-5-fluoro-N,N-diethylbenzamide: Similar structure but with ethyl groups instead of isopropyl groups on the amide nitrogen.

    2-Bromo-5-fluoro-N,N-diisopropylbenzene: Similar structure but without the amide functional group.

Uniqueness

2-Bromo-5-fluoro-N,N-diisopropylbenzamide is unique due to the presence of both bromine and fluorine substituents on the benzene ring, combined with the bulky diisopropyl groups on the amide nitrogen. This combination of features can influence its reactivity, biological activity, and physical properties, making it a valuable compound for specific applications in research and industry.

Biological Activity

2-Bromo-5-fluoro-N,N-diisopropylbenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves two main steps:

  • Bromination : The compound is synthesized from 5-fluorobenzamide through bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., iron or aluminum chloride) to introduce the bromine atom at the 2-position.
  • Amidation : The brominated intermediate is reacted with diisopropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzymatic activity or receptor function through binding interactions, influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound demonstrate significant antimicrobial properties. For instance, compounds synthesized from it have shown efficacy against various bacterial strains, indicating potential applications in developing new antimicrobial agents.
  • Anticancer Properties : Investigations into the anticancer potential of this compound have indicated that it may inhibit cancer cell proliferation through specific pathways, although detailed mechanisms require further exploration.
  • α-Glucosidase Inhibition : Some derivatives have been identified as potent α-glucosidase inhibitors, which are relevant in managing type 2 diabetes. This activity is linked to structural modifications that enhance their binding affinity to the enzyme.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibition of cancer cell proliferation
α-Glucosidase InhibitionPotent inhibitors identified

Case Study: Antimicrobial Activity

In a study focusing on the antimicrobial efficacy of derivatives synthesized from this compound, researchers found that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests a potential role in developing novel antibiotics.

Case Study: α-Glucosidase Inhibition

Another research effort highlighted the α-glucosidase inhibitory activity of derivatives derived from this compound. Molecular docking studies revealed that structural modifications significantly influence their potency, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Comparison with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, it can be compared with structurally similar compounds:

CompoundKey DifferencesPotential Applications
2-Bromo-5-fluoro-N,N-dimethylbenzamideMethyl groups instead of isopropyl groupsSimilar applications but varied potency
2-Bromo-5-fluoro-N,N-diethylbenzamideEthyl groups instead of isopropyl groupsPotentially less bulky, affecting binding
2-Bromo-5-fluoro-N,N-diisopropylbenzeneLacks amide functional groupDifferent reactivity profile

Properties

IUPAC Name

2-bromo-5-fluoro-N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO/c1-8(2)16(9(3)4)13(17)11-7-10(15)5-6-12(11)14/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHRWTNPRMQUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650505
Record name 2-Bromo-5-fluoro-N,N-di(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-15-4
Record name 2-Bromo-5-fluoro-N,N-di(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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